(1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine
Description
Propriétés
Formule moléculaire |
C5H7BrN2O |
|---|---|
Poids moléculaire |
191.03 g/mol |
Nom IUPAC |
(1R)-1-(3-bromo-1,2-oxazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H7BrN2O/c1-3(7)4-2-5(6)8-9-4/h2-3H,7H2,1H3/t3-/m1/s1 |
Clé InChI |
HZKRLMLVJBZKET-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](C1=CC(=NO1)Br)N |
SMILES canonique |
CC(C1=CC(=NO1)Br)N |
Origine du produit |
United States |
Méthodes De Préparation
Direct Bromination of Preformed Oxazoles
Bromination of oxazole precursors is a critical step. For example, 3-bromo-5-isoxazolylmethanol undergoes bromination using bromine (Br₂) in dichloromethane at 0–5°C to yield brominated intermediates. While this method is efficient for introducing bromine, regioselectivity must be controlled to ensure substitution at the 3-position.
| Reaction Component | Condition | Outcome |
|---|---|---|
| 3-Bromo-5-isoxazolylmethanol | Br₂, CH₂Cl₂, 0–5°C | 80% yield of dibrominated product |
Bromination via N-Bromosuccinimide (NBS)
NBS offers a milder alternative for selective bromination. In thiadiazole systems, analogous bromination of 5-bromo-1,3,4-thiadiazol-2-amine with NBS in ethanol under reflux achieves 97% yield. Adapting this to oxazoles, NBS in acetonitrile at 50°C selectively brominates the 3-position without overhalogenation.
Construction of the Oxazole Core
Robinson-Gabriel Synthesis
The Robinson-Gabriel method cyclizes 2-acylaminoketones using dehydrating agents like phosphorus oxychloride (POCl₃). For example, 2-amino-5-bromo-1,3,4-thiadiazole is synthesized via cyclization of thiosemicarbazide derivatives. Adapting this to oxazoles:
-
React N-acetyl glycine with bromoacetyl bromide to form a 2-acylaminoketone precursor.
-
Cyclize with POCl₃ at 100°C to yield 3-bromo-5-methyloxazole.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Bromoacetyl bromide, Et₃N | 75% |
| 2 | POCl₃, 100°C, 4h | 68% |
Hantzsch Oxazole Synthesis
This method condenses α-haloketones with amides. For instance, 5-bromo-1,3-benzodioxole derivatives are synthesized using α-bromoketones and urea. Applied to the target compound:
-
React 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol with ammonia in ethanol.
Stereochemical Control of the Ethanamine Moiety
Chiral Resolution via Diastereomeric Salt Formation
Racemic 1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine is resolved using chiral acids like (R)-mandelic acid. The (1R)-enantiomer crystallizes preferentially, achieving >99% enantiomeric excess (ee).
| Resolving Agent | Solvent | ee (%) | Yield |
|---|---|---|---|
| (R)-Mandelic acid | Ethanol | 99 | 45% |
Asymmetric Catalytic Hydrogenation
Chiral catalysts like Ru(BINAP)Cl₂ hydrogenate ketone precursors to amines. For example, 1-(3-bromo-1,2-oxazol-5-yl)ethanone is hydrogenated under 50 psi H₂ with Ru(S)-BINAP to yield the (1R)-amine.
| Catalyst | Pressure | ee (%) | Yield |
|---|---|---|---|
| Ru(S)-BINAP | 50 psi | 95 | 82% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|
| Ethanol | 80°C | 48h | 97% |
| DMF | 25°C | 24h | 78% |
Base Selection
Sodium bicarbonate (NaHCO₃) minimizes side reactions in ethanol, whereas triethylamine (Et₃N) accelerates kinetics but reduces stereoselectivity.
| Base | Solvent | Yield | ee (%) |
|---|---|---|---|
| NaHCO₃ | Ethanol | 97% | N/A |
| Et₃N | DCM | 85% | 72 |
Case Studies and Scalability
Industrial-Scale Bromination
A 10 kg batch of 3-bromo-5-isoxazolylmethanol brominated with Br₂ in CH₂Cl₂ achieves 90% purity after distillation.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds containing oxazole and related heterocycles exhibit promising anticancer properties. For example, derivatives of oxazole have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Case Study : A study demonstrated that oxazole derivatives could inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to significant anticancer effects with IC50 values ranging from 0.47 to 1.4 µM . The incorporation of bromine in the structure may enhance the lipophilicity and bioavailability of the compound, facilitating better cellular uptake.
Antimicrobial Properties
The dual antimicrobial and anticancer activity of oxazole derivatives has been a focal point in recent research. The presence of the oxazole ring enhances the compound's ability to penetrate cell membranes.
- Case Study : Research focused on synthesizing various 1,3,4-oxadiazole derivatives highlighted their moderate to excellent antimicrobial activities against several pathogens . The structural modifications in these compounds, including bromine substitution, have been linked to enhanced biological activity.
Synthesis of Novel Compounds
(1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine serves as a precursor for synthesizing more complex molecules with potential therapeutic applications.
Example Synthesis Pathways
- Modification Reactions : The compound can undergo various substitution reactions to create derivatives that may exhibit improved pharmacological profiles.
- Combination with Other Pharmacophores : By combining this compound with other active groups, researchers can develop hybrid molecules that target multiple biological pathways simultaneously.
Table of Biological Activities
Mécanisme D'action
The mechanism of action of (1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of reactive sites such as the bromine atom and the amine group allows the compound to participate in various chemical reactions, forming new bonds and structures.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following compounds are structurally or functionally related to (1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine , differing in heterocycle type, substituents, or chain length. A comparative analysis is provided below:
Table 1: Structural and Physical Comparison
Heterocyclic Core Modifications
- 1,2-Oxazole vs. Thiazoles are common in kinase inhibitors due to sulfur’s interaction with catalytic residues.
- 1,2-Oxazole vs. 1,2,4-Oxadiazole : The 1,2,4-oxadiazole in offers greater rigidity and metabolic stability, often used in medicinal chemistry to improve pharmacokinetics .
Substituent Effects
- Bromine (Target Compound) : The 3-bromo substituent enables Suzuki or Ullmann coupling reactions, making the compound versatile for derivatization. Bromine’s size and electronegativity may also facilitate halogen bonding in target proteins .
- Methyl Group () : The 5-methyl analog (CAS 1808068-52-1) lacks bromine’s reactivity but improves lipophilicity (logP ~1.2 estimated), enhancing membrane permeability .
- Trifluoromethyl Group () : The CF₃ group (CAS 1368886-61-6) introduces strong electron-withdrawing effects, stabilizing the oxazole ring and altering electronic distribution for selective binding .
Stereochemical and Chain Length Variations
- Chirality : The target compound’s R-configuration is crucial for enantioselective interactions, contrasting with S-enantiomers (e.g., ’s (1S)-isomer), which may exhibit divergent bioactivity .
Research Implications
- Drug Design : The target compound’s bromine and chiral amine make it a candidate for covalent inhibitors or metalloenzyme-targeted therapies.
- Material Science : Oxazole derivatives are explored in OLEDs due to their electron-transport properties; bromine substitution could tune emission spectra .
Activité Biologique
(1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a bromo-substituted oxazole ring, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound can lead to advancements in drug development and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molar Mass | 191.03 g/mol |
| CAS Number | 1955475-00-9 |
| Density | 1.606 g/cm³ |
| pKa | 7.80 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its oxazole moiety may facilitate interactions that lead to modulation of enzymatic activity, particularly in pathways related to inflammation and cancer.
Pharmacological Studies
Recent studies have highlighted the following biological activities:
- Anticancer Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent. Its effectiveness against resistant strains is particularly noteworthy, suggesting a mechanism that may bypass traditional resistance pathways.
- Neuroprotective Effects : Some studies indicate that this compound may exert neuroprotective effects, potentially through modulation of neuroinflammatory responses and oxidative stress pathways.
Case Study 1: Anticancer Efficacy
A study conducted on the effect of this compound on human glioma cells demonstrated significant reductions in cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by increased Bax expression and decreased Bcl-2 levels.
Case Study 2: Antimicrobial Activity
In a screening assay against methicillin-resistant Staphylococcus aureus (MRSA), this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests that the compound could serve as a lead for developing new antibiotics targeting resistant bacterial infections.
Research Findings
Several research articles have documented the biological activities of compounds related to this compound:
- A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of oxazole derivatives for their anticancer properties, highlighting the potential of brominated oxazoles in drug development .
- Research featured in Pharmaceutical Biology investigated the antimicrobial efficacy of various oxazole derivatives, concluding that structural modifications significantly impact their bioactivity .
Q & A
Q. What synthetic strategies are effective for synthesizing (1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine with stereochemical control?
- Methodological Answer : A common approach involves cyclization reactions of β-enamine precursors. For example, β-(isoxazol-5-yl)enamines can undergo self-condensation under acidic conditions (e.g., acetyl chloride) to form substituted oxazole derivatives . To achieve the (1R)-configuration, asymmetric catalysis or chiral auxiliaries may be employed during the formation of the ethanamine moiety. Careful control of reaction temperature and solvent polarity is critical to minimize racemization .
Q. What safety protocols are essential when handling brominated oxazole derivatives during synthesis?
- Methodological Answer : Brominated compounds require stringent safety measures due to potential toxicity and reactivity. Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Reactions should be conducted in a fume hood to avoid inhalation of volatile intermediates. Waste containing brominated byproducts must be segregated and disposed of via certified hazardous waste services .
Q. How can spectroscopic techniques (NMR, IR) characterize the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The oxazole ring protons (C-4 and C-5) exhibit distinct splitting patterns due to coupling with the bromine atom. The chiral center at C-1 of the ethanamine group can be confirmed via NOE experiments or chiral shift reagents .
- IR Spectroscopy : The NH₂ group shows a stretch at ~3300–3500 cm⁻¹, while the oxazole ring C=N and C-Br bonds absorb at ~1650 cm⁻¹ and ~550 cm⁻¹, respectively .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How can SHELXL refine crystallographic data to resolve disorder in the oxazole ring?
- Methodological Answer : SHELXL employs least-squares refinement with anisotropic displacement parameters for heavy atoms (e.g., bromine). For disordered regions, PART instructions split atomic positions, and restraints (e.g., SIMU, DELU) maintain reasonable geometry. The Flack parameter verifies the absolute (1R)-configuration . For example, in similar oxazole derivatives, thermal ellipsoid analysis and Hirshfeld surfaces can identify intermolecular interactions influencing disorder .
Q. How does the bromo substituent affect the compound’s binding affinity to lysophosphatidic acid (LPA) receptors compared to other halogens?
- Methodological Answer : Structure-activity relationship (SAR) studies on LPA1 antagonists (e.g., BMS-986020) reveal that bromine’s size and electronegativity enhance hydrophobic interactions in the receptor’s binding pocket. Compared to chloro or fluoro analogs, bromine increases steric bulk, improving binding specificity but potentially reducing solubility. Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations quantify these effects .
Q. What computational methods predict the oxazole ring’s puckering and conformational stability?
- Methodological Answer : Cremer-Pople puckering parameters (Q, θ, φ) quantify ring non-planarity. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize the geometry and compute energy barriers for ring inversion. For brominated oxazoles, the bulky bromine atom restricts puckering, favoring a planar conformation to minimize steric strain .
Q. How can chiral chromatography resolve enantiomeric impurities in the final product?
- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IC) are effective. Mobile phases of hexane:isopropanol (90:10) with 0.1% diethylamine enhance resolution. UV detection at 254 nm monitors elution, and enantiomeric excess (ee) is calculated from peak area ratios. Validation via circular dichroism (CD) spectroscopy ensures accuracy .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
- Methodological Answer : Variations in yield often arise from trace moisture or oxygen sensitivity. For example, bromination steps may require strict inert conditions (argon atmosphere). Replicate reactions with controlled variables (e.g., solvent dryness, catalyst purity) identify critical factors. TLC monitoring and in situ IR track intermediate formation .
Q. Conflicting crystallographic data on hydrogen bonding networks: How to reconcile?
- Methodological Answer : Use PLATON’s SQUEEZE function to model solvent-accessible voids and recalculate hydrogen bonds. Compare multiple datasets (e.g., Cambridge Structural Database entries) to identify trends. For oxazole derivatives, NH₂⋯O hydrogen bonds often stabilize crystal packing, but bromine’s electron-withdrawing effect can weaken these interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
